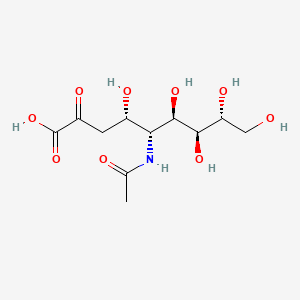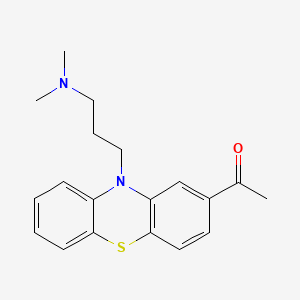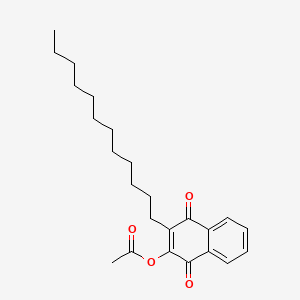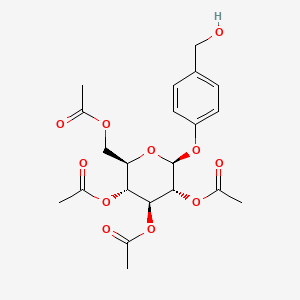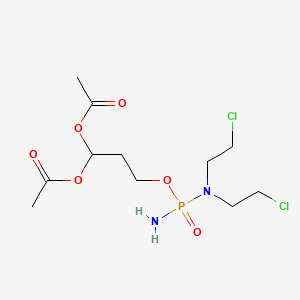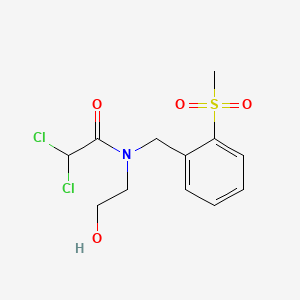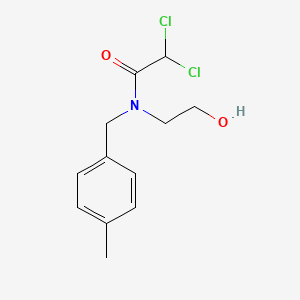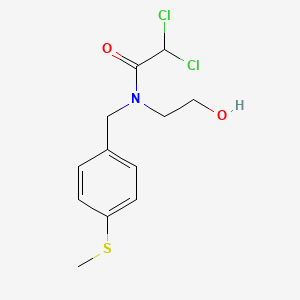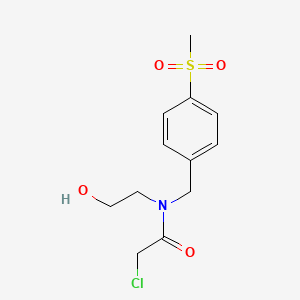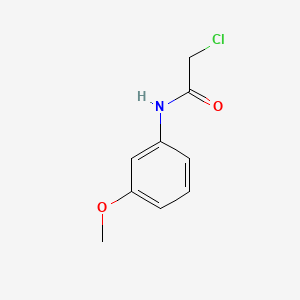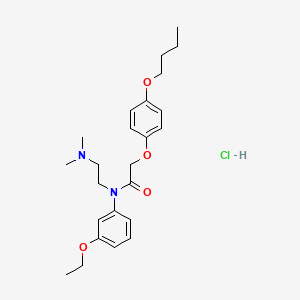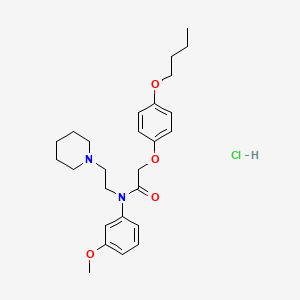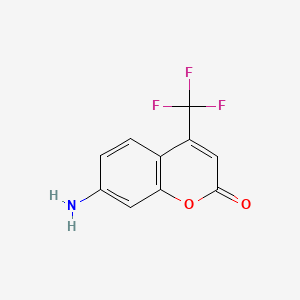
7-Amino-4-(trifluoromethyl)coumarin
Overview
Description
7-Amino-4-(trifluoromethyl)coumarin is a fluorescent compound widely used in biochemical and molecular biology research. It is known for its sensitivity in detecting proteinases and other enzymatic activities. The compound has a molecular formula of C10H6F3NO2 and a molecular weight of 229.16 g/mol .
Mechanism of Action
Target of Action
The primary target of 7-Amino-4-(trifluoromethyl)coumarin, also known as Coumarin 151, are proteinases . Proteinases are enzymes that break down proteins into their constituent amino acids, playing a crucial role in many biological processes.
Mode of Action
Coumarin 151 interacts with its target proteinases by serving as a fluorescent marker . It is used in the synthesis of substrates for the fluorometric assay of proteolytic enzymes . The compound’s excitation and emission wavelengths are 400 and 490 nm, respectively .
Biochemical Pathways
The biochemical pathways affected by Coumarin 151 involve the proteolytic enzymes . These enzymes are responsible for the breakdown of proteins in biological systems. The compound serves as a substrate for these enzymes, allowing for their detection and analysis .
Pharmacokinetics
It is known to be soluble in dmso to 100 mm , which suggests that it may have good bioavailability when administered in suitable formulations.
Result of Action
The primary result of Coumarin 151’s action is the detection of proteinase activity . When proteinases cleave the compound, it produces a fluorescent signal that can be detected . This allows researchers to monitor the activity of these enzymes in biological samples.
Action Environment
The action of Coumarin 151 is influenced by environmental factors such as pH and temperature. The compound exhibits fluorescence at neutral pH , and its storage temperature is room temperature . These factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
7-Amino-4-(trifluoromethyl)coumarin is used in the synthesis of substrates for the fluorometric assay of proteolytic enzymes in biological fluids . The compound interacts with these enzymes, leading to the cleavage of the substrate and the release of the fluorescent this compound .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a fluorescent marker. The compound itself does not directly influence cell function, cell signaling pathways, gene expression, or cellular metabolism. Its fluorescence allows for the detection and monitoring of enzymatic activity within cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with proteolytic enzymes. When these enzymes cleave the substrate, this compound is released, producing fluorescence. This fluorescence can then be detected and measured, providing a readout of the enzymatic activity .
Temporal Effects in Laboratory Settings
It is known that the compound is soluble in DMSO to 100 mM . Long-term effects on cellular function have not been reported.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 7-Amino-4-(trifluoromethyl)coumarin involves the reaction of 4-(trifluoromethyl)coumarin with aminobenzoic acid or its derivatives. This reaction typically occurs under basic conditions using solvents such as N,N-dimethylformamide or dimethyl sulfoxide[2][2]. The reaction is usually carried out at room temperature or slightly elevated temperatures with thorough stirring to ensure complete reaction[2][2].
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using crystallization or column chromatography[2][2].
Chemical Reactions Analysis
Types of Reactions
7-Amino-4-(trifluoromethyl)coumarin undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Nitro-4-(trifluoromethyl)coumarin.
Reduction: Amine derivatives of this compound.
Substitution: Various substituted coumarin derivatives depending on the reagents used.
Scientific Research Applications
7-Amino-4-(trifluoromethyl)coumarin is extensively used in scientific research due to its fluorescent properties. Some key applications include:
Chemistry: Used as a fluorescent marker in various chemical assays.
Biology: Employed in the detection of enzymatic activities, particularly proteinases.
Medicine: Utilized in diagnostic assays to monitor enzyme activities in biological fluids.
Industry: Applied in the synthesis of substrates for fluorometric assays and as a laser dye.
Comparison with Similar Compounds
Similar Compounds
7-Amino-4-methylcoumarin: Similar in structure but with a methyl group instead of a trifluoromethyl group.
7-Hydroxy-4-(trifluoromethyl)coumarin: Contains a hydroxy group instead of an amino group.
3-Aminocoumarin: Lacks the trifluoromethyl group but has an amino group at the 3-position.
Uniqueness
7-Amino-4-(trifluoromethyl)coumarin is unique due to its trifluoromethyl group, which enhances its fluorescent properties and makes it highly sensitive for detecting enzymatic activities. This makes it particularly valuable in biochemical assays and diagnostic applications .
Properties
IUPAC Name |
7-amino-4-(trifluoromethyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)7-4-9(15)16-8-3-5(14)1-2-6(7)8/h1-4H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNOVHJXQSHGRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)OC(=O)C=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0068862 | |
| Record name | 2H-1-Benzopyran-2-one, 7-amino-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0068862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Alfa Aesar MSDS] | |
| Record name | 7-Amino-4-trifluoromethylcoumarin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13304 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
53518-15-3 | |
| Record name | 7-Amino-4-(trifluoromethyl)coumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53518-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Amino-4-trifluoromethylcoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053518153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coumarin 151 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337981 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-1-Benzopyran-2-one, 7-amino-4-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-1-Benzopyran-2-one, 7-amino-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0068862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-amino-4-(trifluoromethyl)-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.255 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-Amino-4-(trifluoromethyl)coumarin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5QQ8K4F5Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


